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Introduction to Nourseothricin (NTC)

Nourseothricin (NTC), also known as clonNAT, is a potent aminoglycoside antibiotic belonging
to the streptothricin class.[1] It is a natural mixture of streptothricins C, D, E, and F, with D
and F being the predominant components (>85%).[2][3] NTC is an effective selection agent for
a wide array of organisms, including gram-positive and gram-negative bacteria, yeasts, plants,
and notably, filamentous fungi.[1][2]

Mechanism of Action: Nourseothricin inhibits protein synthesis by binding to the ribosome,
which leads to misreading of the mRNA template and the incorporation of incorrect amino acids
into the growing polypeptide chain.[2][4] This disruption of protein integrity ultimately leads to
cell death.

Resistance Mechanism: Resistance to Nourseothricin is conferred by the nourseothricin
acetyltransferase gene (natl or sat), originally isolated from Streptomyces noursei.[5][6] The
natl gene product, the Nourseothricin Acetyltransferase (NAT) enzyme, inactivates the
antibiotic. It catalyzes the transfer of an acetyl group from acetyl-coenzyme A to the [3-amino
group of the B-lysine residue of NTC, rendering it unable to bind to the ribosome.[1][4] This
intracellular resistance mechanism prevents degradation of the antibiotic in the culture medium,
ensuring stable selection pressure.[2][4]

© 2025 BenchChem. All rights reserved. 1/11 Tech Support


https://www.benchchem.com/product/b1209867?utm_src=pdf-interest
https://www.benchchem.com/product/b1209867?utm_src=pdf-body
https://en.wikipedia.org/wiki/Nourseothricin
https://www.benchchem.com/product/b1209867?utm_src=pdf-body
https://www.goldbio.com/blogs/articles/nourseothricin-overview
https://www.goldbio.com/blogs/articles/16-common-questions-about-nourseothricin
https://en.wikipedia.org/wiki/Nourseothricin
https://www.goldbio.com/blogs/articles/nourseothricin-overview
https://www.goldbio.com/blogs/articles/nourseothricin-overview
https://www.jenabioscience.com/images/625337ef95/NTC_superior_selection_tool.pdf
https://newprairiepress.org/cgi/viewcontent.cgi?article=1106&context=fgr
https://www.researchgate.net/publication/253791869_Application_of_the_nourseothricin_acetyltransferase_gene_nat1_as_dominant_marker_for_transformation_of_filamentous_fungi
https://en.wikipedia.org/wiki/Nourseothricin
https://www.jenabioscience.com/images/625337ef95/NTC_superior_selection_tool.pdf
https://www.goldbio.com/blogs/articles/nourseothricin-overview
https://www.jenabioscience.com/images/625337ef95/NTC_superior_selection_tool.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1209867?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

Advantages of Nourseothricin as a Selection Marker

The natl gene serves as an excellent dominant selectable marker for the genetic
transformation of filamentous fungi for several key reasons:

« High Stability: NTC is highly stable as a powder and in solution, retaining over 90% of its
activity after one week under typical cultivation conditions.[2][3][4] It is stable across a pH
range of 2-8 and at temperatures up to 75°C.[4]

» Broad Applicability: It is effective against a wide range of filamentous fungi, making it a
versatile tool for various research models.[7]

e Low Background: The intracellular localization of the NAT resistance protein means it is not
secreted into the medium, preventing the detoxification of the selection plate and the growth
of satellite colonies.[2][4]

» No Cross-Resistance: NTC shows no cross-reactivity with other commonly used
aminoglycoside antibiotics such as Hygromycin B or G418 (Geneticin®), allowing for its use
in combination or sequential transformations with other markers.[2][4]

e Regulatory Advantage: It is not used in human or veterinary medicine, avoiding potential
conflicts with regulatory requirements for downstream applications.[2][4]

Quantitative Data for Nourseothricin Selection

The optimal concentration of Nourseothricin must be determined empirically for each fungal
species and strain. However, published data provide effective starting points for optimization.

Table 1: Recommended Nourseothricin Concentrations for Inhibition of Wild-Type Filamentous
Fungi
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Effective
Fungal Species Concentration Notes Reference
(ng/mL)
Acremonium For growth inhibition
25 . : [51[7]
chrysogenum on solid media.
Aspergillus species 20-120 General range. [7]
Effective for ATMT
] ] selection, often with a
Aspergillus niger 80 - 100 [8]
top agar overlay to
reduce false positives.
Fusarium species 25 - 200 General range. [7]
Sufficient for complete
Neurospora crassa 50 o [7119]
growth inhibition.
o Highly sensitive; low
Penicillium _
) 10 concentrations are [10]
brevicompactum _
effective.
Penicillium
40 - 200 General range. [7]
chrysogenum
Exhibits high intrinsic
Penicillium tolerance; use with
. >50 I [11]
funiculosum efflux pump inhibitors
may be required.
) For growth inhibition
Sordaria macrospora 50 ) ) [5]
on solid media.
Initial selection at 50
/mL, with increasin
Trichophyton Ho ) ) J
50 - 200 concentrations in [12][13]
mentagrophytes

overlays up to 200
pg/mL.

Table 2: Transformation Frequencies Using Nourseothricin Selection
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Transformation

Transformation

Fungal Species Reference
Method Frequency
Acremonium ) 10 - 40 transformants
Protoplast-mediated [5][14]
chrysogenum /10 pug DNA
_ _ 10 - 40 transformants
Sordaria macrospora Protoplast-mediated [51[14]
/10 pug DNA
] ] Agrobacterium- 87 + 18 transformants
Aspergillus niger ) o [8]
mediated (ATMT) / 10° conidia
Trichophyton Agrobacterium- 78 transformants / 107 [13]
mentagrophytes mediated (ATMT) cells
Penicillium Protoplast-mediated 4 - 10% homologous (10]
brevicompactum (Gene Deletion) integration

Experimental Protocols

Before performing transformations, it is critical to determine the lowest concentration of

Nourseothricin that completely inhibits the growth of the wild-type fungal strain.

Materials:

Fungal strain of interest

Sterile petri dishes

Fungal spores or mycelial fragments

Procedure:

Appropriate solid growth medium (e.g., PDA, Vogel's Medium)

Nourseothricin stock solution (e.g., 100 mg/mL in sterile water)

e Prepare the fungal growth medium and autoclave. Allow it to cool to a handling temperature

of 50-55°C.
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e Prepare a series of Nourseothricin concentrations (e.g., 0, 10, 25, 50, 75, 100, 150, 200
png/mL) by adding the appropriate volume of the NTC stock solution to molten agar. Mix
thoroughly but gently to avoid bubbles.

o Pour the plates and allow them to solidify completely.

 Inoculate the center of each plate with an equal number of fungal spores (e.g., 10% spores in
a 5 pL drop) or a small agar plug of fresh mycelia.

 Incubate the plates at the optimal growth temperature for the fungus.

e Monitor the plates daily for 5-10 days, comparing the growth on NTC-containing plates to the
control plate (O pg/mL).

e The MIC is the lowest concentration of Nourseothricin that completely prevents visible
growth. For selection, a concentration equal to or slightly higher than the MIC is typically
used.

Preparation

Prepare Fungal Inoculum - Analysis
(Spores or Mycelia) Experiment

Inoculate Center Incubate at Observe Growth Daily Determine MIC:.
of Each Plate Optimal Temperature (Compare to Control) Lowest Concentration
P i b with No Growth
— A
Prepare Agar Media with =

Serial Dilutions of NTC
AN J/

Click to download full resolution via product page
Caption: Workflow for determining the Minimal Inhibitory Concentration (MIC) of Nourseothricin.

This protocol provides a general framework for transforming fungi using the natl marker. It
should be optimized for the specific species.

A. Vector Construction
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» The natl coding sequence should be cloned into a fungal expression vector.

e Expression must be driven by a strong, constitutive promoter that is active in the target
fungus, such as the Aspergillus nidulans trpC or gpdA promoter.[5][9] A suitable terminator
sequence (e.g., trpC terminator) should follow the natl gene.

e For gene deletions via homologous recombination, the PtrpC-natl-TtrpC cassette should be
flanked by ~1-2 kb sequences homologous to the regions directly upstream and downstream
of the target gene.[10]

B. Protoplast Preparation

 Inoculate the fungal strain in a suitable liquid medium and grow to the early-to-mid
logarithmic phase.

» Harvest the mycelia by filtration and wash with an osmotic stabilizer (e.g., 0.8 M NaCl, 1.2 M
Sorbitol).

» Resuspend the mycelia in the osmotic stabilizer solution containing a cell wall-degrading
enzyme mixture (e.g., Vinotaste® Pro, Glucanex®, Lysing Enzymes from Trichoderma).

 Incubate with gentle shaking (80-110 rpm) at 25-30°C for 2-4 hours, periodically checking for
protoplast release under a microscope.

o Separate the protoplasts from mycelial debris by filtering through sterile glass wool or
Miracloth.

o Pellet the protoplasts by gentle centrifugation (e.g., 1,500 x g for 10 min).

o Carefully wash the protoplasts two to three times with the ice-cold osmotic stabilizer solution,
followed by a final wash in STC buffer (1.2 M Sorbitol, 10 mM Tris-HCI pH 7.5, 50 mM
CaCl).

e Resuspend the protoplasts in STC buffer to a final concentration of 107 - 108 protoplasts/mL.

C. Transformation and Selection
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To 100 pL of the protoplast suspension, add 5-10 ug of transforming DNA (linearized plasmid
or PCR-generated deletion cassette).

Incubate on ice for 20-30 minutes.

Add 1 mL of PEG solution (e.g., 40% PEG 4000, 50 mM CaClz, 10 mM Tris-HCI pH 7.5) and
mix gently by inversion. Incubate at room temperature for 15-25 minutes.

Add the transformation mixture to 10 mL of molten (45°C) regeneration medium (e.g.,
complete medium supplemented with the osmotic stabilizer).

Pour the mixture onto plates containing a solid base of regeneration medium supplemented
with Nourseothricin at the predetermined selective concentration. This top-agar overlay
method can help reduce stress on the regenerating protoplasts.

Incubate the plates at the optimal temperature for 5-14 days until transformant colonies
appear.

Isolate individual colonies onto fresh selective plates to confirm resistance and obtain pure
cultures for molecular analysis (PCR, Southern blot) to verify cassette integration.

Visualizations
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Caption: Mechanism of Nourseothricin action and natl-mediated resistance in fungi.
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Caption: General workflow for Nourseothricin-based selection of fungal transformants.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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